molecular formula C10H10N2S B15178294 N-(3-Thienylmethyl)pyridin-2-amine CAS No. 63449-91-2

N-(3-Thienylmethyl)pyridin-2-amine

Cat. No.: B15178294
CAS No.: 63449-91-2
M. Wt: 190.27 g/mol
InChI Key: FFWIYCMLEXESOW-UHFFFAOYSA-N
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Description

N-(3-Thienylmethyl)pyridin-2-amine: is an organic compound with the molecular formula C10H10N2S It is characterized by the presence of a pyridine ring substituted with a thienylmethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Thienylmethyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridin-2-amine and 3-thienylmethanol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.

    Procedure: The pyridin-2-amine is reacted with 3-thienylmethanol under reflux, leading to the formation of this compound. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Thienylmethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl ring to a dihydrothienyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothienyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(3-Thienylmethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-Thienylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Thienylmethyl)pyridin-2-amine
  • N-(4-Thienylmethyl)pyridin-2-amine
  • N-(3-Furylmethyl)pyridin-2-amine

Uniqueness

N-(3-Thienylmethyl)pyridin-2-amine is unique due to the specific positioning of the thienylmethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-5-11-10(3-1)12-7-9-4-6-13-8-9/h1-6,8H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWIYCMLEXESOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979662
Record name N-[(Thiophen-3-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63449-91-2
Record name N-(3-Thienylmethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63449-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Thienylmethyl)pyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Thiophen-3-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-thienylmethyl)pyridin-2-amine
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